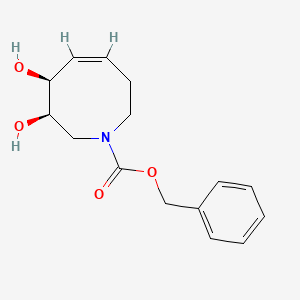

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Food Safety and Mycotoxin Detection

NDfrc-Tyr has been identified as a glucose conjugate of fumonisin B2 (FB2) and fumonisin B3 (FB3) in corn powder . These “bound-fumonisins” play a crucial role in food safety, especially in the context of mycotoxin contamination. Researchers have used high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) to detect NDfrc-Tyr and other related compounds. Understanding their presence and potential health implications is essential for food safety assessments.

Chemical Kinetics and Thermal Decomposition

NDfrc-Tyr is part of the Amadori compound family. Researchers have studied its thermal decomposition kinetics, particularly at different temperatures and pH levels. The formation of acetic acid, a degradation product from NDfrc-Tyr, has been investigated. Additionally, 3-deoxyosone and 1-deoxyosone, which are carbohydrate fragments derived from NDfrc-Tyr, contribute to color formation. This research sheds light on the chemical behavior of NDfrc-Tyr and its potential applications in food processing and preservation .

Bioactivity and Health Implications

N-(1-Deoxy-D-fructos-1-yl)-histidine (Fru-His), another Amadori compound related to NDfrc-Tyr, has drawn attention due to its potential functional activities. In particular, researchers have explored its angiotensin-converting enzyme (ACE) inhibition activity. Understanding how NDfrc-Tyr and related compounds interact with biological systems can provide insights into their health effects and potential therapeutic applications .

Safety and Hazards

Mécanisme D'action

Target of Action

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, hereafter referred to as the compound, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

The compound interacts with ACE through hydrogen bonding . This interaction spontaneously occurs and results in the quenching of fluorescence and changes in the secondary structure of ACE . The compound acts as a competitive inhibitor of ACE , meaning it competes with the enzyme’s natural substrate for the active site, thereby inhibiting the enzyme’s activity.

Pharmacokinetics

The compound exhibits good ACE inhibitory and digestive stability .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure. The compound’s action could potentially alleviate hypertension .

Action Environment

The compound’s action can be influenced by environmental factors such as pH and temperature . For instance, the degradation pathways of the compound can vary with different pH levels . At lower pH, 1,2-enolization is favored, whereas with increasing pH, 2,3-enolization becomes a more relevant degradation pathway . Temperature also plays a role in the compound’s stability and degradation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine can be achieved through a two-step reaction process. The first step involves the synthesis of 1-Deoxy-D-fructose, which is then coupled with L-tyrosine in the second step to form the final product.", "Starting Materials": [ "D-Glucose", "L-Tyrosine", "HCl", "NaOH", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 1-Deoxy-D-fructose", "a. Dissolve D-Glucose in methanol and add HCl to the solution", "b. Heat the solution under reflux for 3 hours", "c. Cool the solution to room temperature and neutralize with NaOH", "d. Filter the solution and evaporate the solvent to obtain 1-Deoxy-D-fructose", "Step 2: Coupling of 1-Deoxy-D-fructose with L-Tyrosine", "a. Dissolve 1-Deoxy-D-fructose and L-Tyrosine in acetone", "b. Add NaOH to the solution and heat under reflux for 24 hours", "c. Cool the solution to room temperature and acidify with HCl", "d. Filter the solution and wash the precipitate with water to obtain N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine" ] } | |

Numéro CAS |

34393-22-1 |

Nom du produit |

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine |

Formule moléculaire |

C15H21NO8 |

Poids moléculaire |

343.332 |

Nom IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |

InChI |

InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1 |

Clé InChI |

WWTFANNQTZSANT-IGHBBLSQSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |

Synonymes |

(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose; D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)